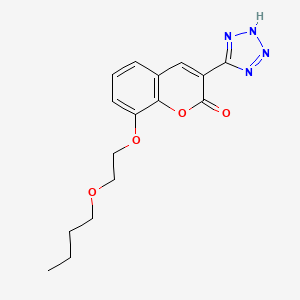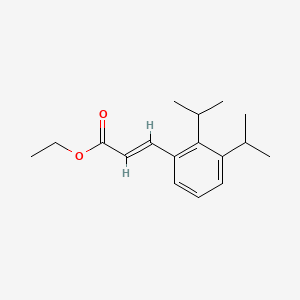
Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the pyridine ring. One common method involves the reaction of a suitable pyridine derivative with a trifluoromethylating agent under controlled conditions. The methylsulfonyl group is then introduced through a sulfonylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce difluoromethylated or monofluoromethylated derivatives.
科学的研究の応用
Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyridine ring facilitates interactions with aromatic residues in proteins. The methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, such as enzyme inhibition and material science.
Methylsulfonyl derivatives: Compounds with a methylsulfonyl group are also used in pharmaceuticals and agrochemicals.
Pyridine derivatives: Pyridine-based compounds are widely used in organic synthesis and drug development.
Uniqueness
Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylsulfonyl group provides additional sites for chemical modification and interaction with biological targets.
特性
CAS番号 |
141283-45-6 |
|---|---|
分子式 |
C11H14F3N3O3S |
分子量 |
325.31 g/mol |
IUPAC名 |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]butanamide |
InChI |
InChI=1S/C11H14F3N3O3S/c1-3-4-9(18)16-8-5-7(11(12,13)14)6-15-10(8)17-21(2,19)20/h5-6H,3-4H2,1-2H3,(H,15,17)(H,16,18) |
InChIキー |
BCMNNPWGOSIWPC-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















